molecular formula C10H9ClN2O2 B597061 Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1260797-60-1

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B597061
CAS No.: 1260797-60-1
M. Wt: 224.644
InChI Key: ARIYWSAZEIQRAW-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is used as a pharmaceutical intermediate . The compound is a white to yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the experimental data .


Chemical Reactions Analysis

The compound has been used in the synthesis of other compounds and screened for their anti-proliferative activity against S. pneumoniae . More detailed information about specific chemical reactions involving this compound was not found in the search results.


Physical and Chemical Properties Analysis

The compound is a white to yellow powder or crystal . It has a molecular weight of 224.65 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Yin et al. (2021) used a derivative of 6-chloroimidazo[1,2-a]pyridine in constructing zero-dimensional complexes and one-dimensional coordination polymers, leading to porous three-dimensional supramolecular frameworks. These structures have potential applications in material science and nanotechnology (Yin, Li, Yan, & Yong, 2021).

  • Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, including derivatives of Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate, and evaluated them for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This indicates potential applications in pharmacology and drug design (Abignente et al., 1982).

  • Ge et al. (2014) synthesized derivatives of 6-chloroimidazo[1,5-a]pyridine, closely related to this compound. They investigated their fluorescence spectral characteristics, suggesting applications in optical materials and sensors (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

  • Morigi et al. (2012) reported the synthesis of derivatives of 6-chloroimidazo[2,1-b]thiazol, which is structurally similar to this compound. Their approach might be applicable in the synthesis of bioactive compounds (Morigi, Locatelli, Rambaldi, Consorti, & Leoni, 2012).

  • Chen et al. (2011) synthesized ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives and evaluated their anti-HBV (Hepatitis B Virus) activity, showing potential applications in antiviral drug development (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).

  • Zhu et al. (2003) explored the use of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates in organic synthesis, demonstrating applications in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been studied for their activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIYWSAZEIQRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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